1-(3-Hydroxypropyl)pyrrole
Overview
Description
1-(3-Hydroxypropyl)pyrrole, also known as 3-(hydroxypropyl)pyrrole-2,5-dione, is a chemical compound used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Pyrrole synthesis involves various methods. The Paal-Knorr pyrrole condensation is one such method, which uses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines provides N-substituted pyrroles .Molecular Structure Analysis
The molecular formula of this compound is C7H11NO, with an average mass of 125.168 Da and a monoisotopic mass of 125.084061 Da .Chemical Reactions Analysis
The chemical reactions involving pyrroles are diverse. For instance, the use of ruthenium-based pincer-type catalysts enables the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Physical and Chemical Properties Analysis
This compound is a liquid at 20°C. It has a density of 1.0±0.1 g/cm³, a boiling point of 236.0±23.0°C at 760 mmHg, and a flash point of 96.5±22.6°C. Its refractive index is 1.507, and it has a molar refractivity of 37.1±0.5 cm³ .Scientific Research Applications
Synthesis of Derivatives and Biological Activity
1-(3-Hydroxypropyl)pyrrole is a versatile compound used in synthesizing various derivatives with potential biological activities. For instance, derivatives like 5-aryl-3-hydroxy-1-(3-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones are synthesized for their promising role in the creation of new medicinal molecules. These compounds are particularly valuable due to the ability to introduce different substituents into their structure, potentially leading to improved biological activities. Such derivatives are synthesized via specific reactions and are characterized using techniques like NMR spectroscopy and IR spectrometry to confirm their structures and properties (Rubtsova et al., 2020).
Electrochemical Properties and Applications
This compound derivatives are integral in developing electrochemically active materials. They are used in creating polymers with notable electrochromic properties, changing colors under different electrical states, and showing potential as ion sensors and metal recovery agents. The derivative's stability, reversible redox process, and selectivity towards specific ions make it suitable for various practical applications (Mert et al., 2013).
Polymer Synthesis and Copolymerization
The compound serves as a building block in synthesizing conductive polymers and copolymers. For instance, studies on copolymerizing this compound with pyrrole have shed light on the properties like thermal stability, optical properties, and surface morphology of the resulting materials. These materials exhibit unique properties such as enhanced ionic mobility and electrical conductivity, making them suitable for applications in electronics and materials science (Chen-Yang et al., 2004).
Biomedical Applications
This compound has also found applications in the biomedical field. For example, it's used in the construction of biosensors through the synthesis of pyrrole-alginate conjugates. These conjugates are employed for immobilizing enzymes onto electrode surfaces, demonstrating the potential for developing sensitive biosensors for various analytical applications (Abu-Rabeah et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-pyrrol-1-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-6-8-4-1-2-5-8/h1-2,4-5,9H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCXGLCMROHGOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80510096 | |
Record name | 3-(1H-Pyrrol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50966-69-3 | |
Record name | 3-(1H-Pyrrol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80510096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Hydroxypropyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural properties of 1-(3-Hydroxypropyl)pyrrole and how is it typically characterized?
A1: this compound is an organic compound with the molecular formula C₇H₁₁NO and a molecular weight of 125.15 g/mol. Its structure comprises a pyrrole ring with a 3-hydroxypropyl group attached to the nitrogen atom. Characterization is typically done using spectroscopic techniques such as FTIR and ¹H-NMR. [, ]
Q2: What are the potential applications of this compound in material science?
A2: this compound serves as a monomer for producing conductive polymers, specifically polypyrrole derivatives. [, ] The presence of the hydroxyl group allows for enhanced solubility in certain solvents compared to unsubstituted polypyrrole. []
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